molecular formula C14H14N2O2 B7544882 N-quinolin-2-yloxolane-2-carboxamide

N-quinolin-2-yloxolane-2-carboxamide

Cat. No. B7544882
M. Wt: 242.27 g/mol
InChI Key: SZEUGIHAAVLXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-quinolin-2-yloxolane-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized through a complex process that involves the use of specific chemicals and techniques.

Mechanism of Action

The mechanism of action of N-quinolin-2-yloxolane-2-carboxamide is complex and involves various pathways. Studies have shown that the compound can inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and transcription. Additionally, the compound can induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-quinolin-2-yloxolane-2-carboxamide are diverse and depend on the specific application. Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-quinolin-2-yloxolane-2-carboxamide in lab experiments include its potent anticancer and anti-inflammatory activity, as well as its ability to inhibit the activity of specific enzymes. However, the compound has limitations, including its complex synthesis method and potential toxicity.

Future Directions

For the research on N-quinolin-2-yloxolane-2-carboxamide include exploring its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to investigate the compound's mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods for the compound could facilitate its use in various research applications.

Synthesis Methods

The synthesis of N-quinolin-2-yloxolane-2-carboxamide involves a multi-step process that requires the use of specific chemicals and techniques. The first step involves the reaction of 2-bromoacetophenone with 2-hydroxyethylamine to produce N-(2-hydroxyethyl)-2-bromoacetamide. The second step involves the reaction of N-(2-hydroxyethyl)-2-bromoacetamide with quinoline-2-carboxylic acid to produce N-(quinolin-2-yl)oxolane-2-carboxamide. The final step involves the deprotection of the oxolane ring to produce N-quinolin-2-yloxolane-2-carboxamide.

Scientific Research Applications

N-quinolin-2-yloxolane-2-carboxamide has various scientific research applications, including its use as an anticancer agent. Studies have shown that the compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, the compound has shown potential as an anti-inflammatory agent, with studies indicating that it can inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-quinolin-2-yloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(12-6-3-9-18-12)16-13-8-7-10-4-1-2-5-11(10)15-13/h1-2,4-5,7-8,12H,3,6,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEUGIHAAVLXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-quinolin-2-yloxolane-2-carboxamide

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